1-(2-ethoxyphenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea

Description

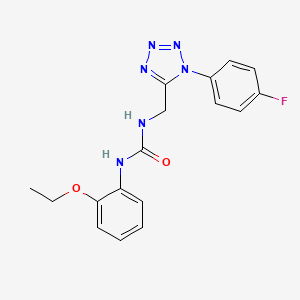

1-(2-Ethoxyphenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a urea derivative featuring a 2-ethoxyphenyl group linked via a urea bridge to a methyltetrazole moiety substituted with a 4-fluorophenyl ring. Its molecular formula is C₁₇H₁₇FN₆O₂ (MW: 356.4 g/mol) . The tetrazole ring, a bioisostere for carboxylic acids, contributes to hydrogen bonding and electronic interactions in biological systems .

Properties

IUPAC Name |

1-(2-ethoxyphenyl)-3-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN6O2/c1-2-26-15-6-4-3-5-14(15)20-17(25)19-11-16-21-22-23-24(16)13-9-7-12(18)8-10-13/h3-10H,2,11H2,1H3,(H2,19,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGMXUYPTCYPQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-ethoxyphenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and cytotoxic properties, supported by data tables and relevant case studies.

Chemical Structure

The compound can be represented as follows:

Antimicrobial Activity

Research has shown that derivatives of tetrazole compounds exhibit significant antimicrobial properties. In a study evaluating various tetrazole derivatives, the compound this compound was tested against standard bacterial strains.

Table 1: Antimicrobial Activity of Tetrazole Derivatives

| Compound | MIC (µg/mL) against Staphylococcus aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| 1 | 8 | 16 |

| 2 | 4 | 32 |

| Target Compound | 8 | 16 |

The minimal inhibitory concentration (MIC) values indicate that the target compound demonstrates moderate antibacterial activity, comparable to known antibiotics like Ciprofloxacin .

Cytotoxic Activity

The cytotoxic effects of the compound were evaluated using the MTT assay on various human cancer cell lines. The results indicated that the compound exhibited low cytotoxicity against normal cells while retaining activity against cancerous cells.

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | >100 |

| Caco-2 (Colon) | >100 |

| HTB-140 (Melanoma) | >100 |

The IC50 values exceeding 100 µM suggest that the compound is non-cytotoxic to normal cells, making it a promising candidate for further development in cancer therapy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the phenyl and tetrazole moieties significantly impact biological activity. The presence of electron-withdrawing groups, such as fluorine, enhances antimicrobial efficacy while maintaining low toxicity .

Case Studies

A notable study involved the synthesis and evaluation of several tetrazole derivatives, including our target compound. These derivatives were screened for their antibacterial and anticancer activities against various strains and cell lines.

Case Study Findings:

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the phenyl and tetrazole rings. A comparative analysis is summarized below:

Key Observations :

- Substituent Position: The position of fluorine on the tetrazole-linked phenyl ring (e.g., 4-fluorophenyl vs.

- Ethoxy vs. Fluoro Groups : Ethoxy groups increase lipophilicity (logP ~2.5–3.0) compared to fluorine substituents (logP ~1.8–2.2), impacting solubility and bioavailability .

- Melting Points : Analogs with electron-withdrawing groups (e.g., 2,4-difluorophenyl) exhibit higher melting points (268–270°C), suggesting stronger crystal lattice interactions .

Example :

Yield Trends :

Pharmacological Implications

While biological data for the target compound is unavailable, insights can be inferred from analogs:

- Antihypertensive Potential: Tetrazole-containing compounds (e.g., candesartan cilexetil) are angiotensin II receptor antagonists, suggesting similar mechanisms for the target compound .

- Metabolic Stability : Ethoxy groups may slow hepatic metabolism compared to methoxy analogs, prolonging half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.